

Comparative analysis of NCGC00238624 and IDH1 mutant inhibitors

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Compound of Interest

Compound Name: NCGC00238624

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A Comparative Analysis of Leading IDH1 Mutant Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of prominent isocitrate dehydrogenase 1 (IDH1) mutant inhibitors, supported by experimental data. This analysis focuses on publicly available information for key inhibitors, as no data was found for **NCGC00238624** in the public domain.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by altering epigenetic regulation and cellular differentiation. The development of small molecule inhibitors targeting these mutant IDH1 enzymes has marked a significant advancement in targeted cancer therapy. This guide offers a comparative overview of three leading IDH1 mutant inhibitors: Ivosidenib (AG-120), Olutasidenib (FT-2102), and Vorasidenib (AG-881), along with the preclinical compound BAY-1436032, to inform research and development efforts.

Biochemical Potency and Selectivity

The in vitro potency of IDH1 mutant inhibitors is a critical determinant of their therapeutic potential. This is typically assessed by measuring their half-maximal inhibitory concentration (IC50) against various IDH1 mutant enzymes, most commonly R132H and R132C. Selectivity



is determined by comparing the inhibitory activity against mutant IDH1 to that against wild-type (WT) IDH1 and other related enzymes, such as IDH2. High selectivity for the mutant enzyme over the wild-type is desirable to minimize off-target effects.

Inhibitor	Target(s)	IC50 (nM) vs. IDH1 R132H	IC50 (nM) vs. IDH1 R132C	Selectivity vs. WT IDH1
Ivosidenib (AG- 120)	mIDH1	~12	~20	>100-fold
Olutasidenib (FT- 2102)	mIDH1	21.2	114	High
Vorasidenib (AG- 881)	mIDH1/mIDH2	0.04 - 22 (across various mutations)	0.04 - 22 (across various mutations)	High
BAY-1436032	Pan-mIDH1	Potent	Potent	High

Cellular Activity and In Vivo Efficacy

The cellular activity of these inhibitors is primarily evaluated by their ability to reduce the levels of the oncometabolite 2-HG in cancer cell lines harboring IDH1 mutations. In vivo efficacy is assessed in xenograft models, where the inhibitors are expected to suppress tumor growth and reduce 2-HG levels in tumor tissues.



Inhibitor	Cellular 2-HG Reduction	In Vivo Efficacy (Xenograft Models)
Ivosidenib (AG-120)	Potent reduction in various cell lines.	Demonstrated tumor growth inhibition and significant 2-HG reduction in tumor tissues.
Olutasidenib (FT-2102)	Effective in reducing 2-HG levels.	Shows anti-tumor activity in relevant cancer models.
Vorasidenib (AG-881)	Potent dual inhibition of 2-HG production.	Demonstrates brain penetrance and significant 2- HG reduction in orthotopic glioma models.
BAY-1436032	Effective in preclinical models.	Shows efficacy in patient- derived xenograft models of AML.

Pharmacokinetic Profiles

The pharmacokinetic properties of IDH1 inhibitors, including their absorption, distribution, metabolism, and excretion, are crucial for determining appropriate dosing and assessing their potential for clinical success.

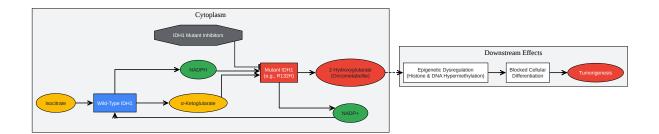
Inhibitor	Half-life (preclinical models)	Bioavailability	Key Characteristics
Ivosidenib (AG-120)	5.3 - 18.5 hours (rats, dogs, monkeys)[1]	Orally bioavailable	Favorable PK profile in multiple species.[1]
Olutasidenib (FT- 2102)	Data not readily available	Orally active	Brain penetrant.
Vorasidenib (AG-881)	Data not readily available	Orally bioavailable	Designed for high brain penetration.
BAY-1436032	Relatively short	Orally administered	Active against multiple IDH1-R132X mutations.[2]



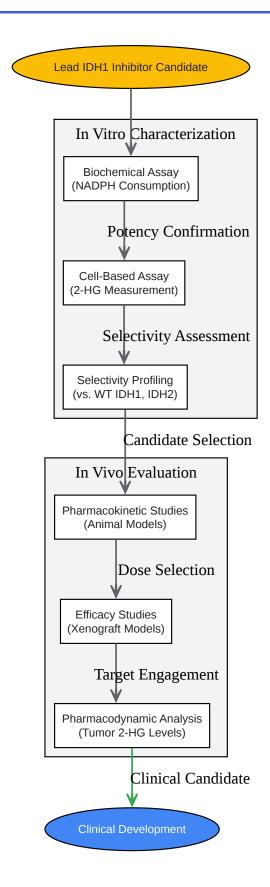
Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams are provided.









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References

- 1. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChem [pubchem.ncbi.nlm.nih.gov]
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